molecular formula C6H11N2O4S+ B12657414 4-(Ammoniomethyl)pyridinium sulphate CAS No. 84824-93-1

4-(Ammoniomethyl)pyridinium sulphate

Cat. No.: B12657414
CAS No.: 84824-93-1
M. Wt: 207.23 g/mol
InChI Key: BIDXFDRMOPOTHV-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-(ammoniomethyl)pyridinium sulphate involves the reaction of pyridine with formaldehyde and ammonium sulfate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for yield and purity .

Chemical Reactions Analysis

4-(ammoniomethyl)pyridinium sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-(ammoniomethyl)pyridinium sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ammoniomethyl)pyridinium sulphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

4-(ammoniomethyl)pyridinium sulphate can be compared with other similar compounds, such as:

Properties

CAS No.

84824-93-1

Molecular Formula

C6H11N2O4S+

Molecular Weight

207.23 g/mol

IUPAC Name

1-ethylpyrazin-1-ium;sulfuric acid

InChI

InChI=1S/C6H9N2.H2O4S/c1-2-8-5-3-7-4-6-8;1-5(2,3)4/h3-6H,2H2,1H3;(H2,1,2,3,4)/q+1;

InChI Key

BIDXFDRMOPOTHV-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=NC=C1.OS(=O)(=O)O

Origin of Product

United States

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